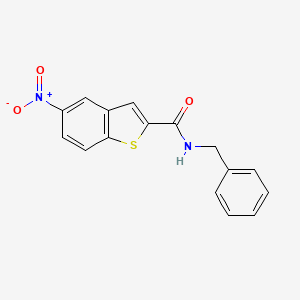

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide

Description

N-Benzyl-5-nitro-1-benzothiophene-2-carboxamide (CAS: 476309-42-9) is a benzothiophene-derived carboxamide compound with the molecular formula C₁₆H₁₂N₂O₃S and a molar mass of 312.34 g/mol . The molecule consists of a benzothiophene core substituted with a nitro group at the 5-position and a benzyl carboxamide group at the 2-position. Key physicochemical properties include a predicted density of 1.382 g/cm³, a boiling point of 599.1±40.0 °C, and a pKa of 14.03±0.46 .

Properties

IUPAC Name |

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c19-16(17-10-11-4-2-1-3-5-11)15-9-12-8-13(18(20)21)6-7-14(12)22-15/h1-9H,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAOVXBXYUIQKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzothiophene to introduce the nitro group. This is followed by the benzylation of the resulting nitrobenzothiophene to attach the benzyl group. Finally, the carboxamide group is introduced through an amide formation reaction .

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Common reagents for nucleophilic substitution include alkyl halides and strong bases

Major Products Formed

Reduction: Reduction of the nitro group forms N-benzyl-5-amino-1-benzothiophene-2-carboxamide.

Substitution: Substitution of the benzyl group can lead to various derivatives depending on the substituent introduced

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-benzyl-5-nitro-1-benzothiophene-2-carboxamide exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism of action is thought to involve interference with bacterial cellular processes, potentially through the formation of reactive intermediates from the nitro group.

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has been reported to inhibit the proliferation of neoplastic cells by inducing apoptosis and arresting cell growth. This is largely attributed to its ability to inhibit histone deacetylase, which plays a critical role in regulating gene expression related to tumor suppression . A detailed study showed that compounds similar to this compound could selectively induce terminal differentiation in cancer cells, suggesting its utility in cancer therapy .

Antimalarial Activity

This compound has also shown promise as an antimalarial agent. It targets both the liver and blood stages of the malaria parasite, Plasmodium falciparum, which is crucial for effective treatment strategies. In vitro studies have demonstrated its ability to inhibit parasite growth significantly, indicating potential for further development in malaria treatment .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for enhanced yield and purity. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction processes. The optimization of these synthetic routes is essential for industrial applications and large-scale production.

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| N-benzyl-5-amino-1-benzothiophene-2-carboxamide | Contains an amino group instead of a nitro group | Potentially different biological activity due to amino substitution |

| N-benzyl-5-chloro-1-benzothiophene-2-carboxamide | Chloro substitution at the 5-position | Altered reactivity and possibly different pharmacological properties |

| N,N-dibenzyl-5-nitro-1-benzothiophene-2-carboxamide | Two benzyl groups attached to nitrogen | Enhanced steric effects and reactivity compared to single benzyl substitution |

This table highlights how the presence of different functional groups can influence the biological activity and chemical behavior of benzothiophene derivatives.

Future Research Directions

Continued research on this compound is essential for elucidating its full therapeutic potential. Future studies should focus on:

- Detailed mechanistic studies to understand its interactions with specific molecular targets.

- Clinical trials to evaluate its efficacy and safety in humans.

- Development of analogs with improved potency and selectivity against target diseases.

Mechanism of Action

The mechanism of action of N-benzyl-5-nitro-1-benzothiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

(a) N-Methyl-5-nitro-1-benzothiophene-2-carboxamide (CAS: 478248-42-9)

- Molecular Formula : C₁₁H₁₀N₂O₃S

- Molar Mass : 250.27 g/mol

(b) N-Propyl-5-nitro-1-benzothiophene-2-carboxamide (CAS: 477847-38-4)

(c) N-(2,4-Dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide (CAS: 478248-47-4)

- Molecular Formula : C₁₅H₈Cl₂N₂O₃S

- Molar Mass : 379.26 g/mol

- This compound was discontinued commercially, limiting further studies .

(d) N-(1,3-Benzodioxol-5-yl)-3-chloro-N-ethyl-6-nitro-1-benzothiophene-2-carboxamide (CAS: 438531-46-5)

- Molecular Formula : C₁₈H₁₃ClN₂O₅S

- Molar Mass : 404.82 g/mol

- The benzodioxol group introduces a fused oxygen-containing ring, which could enhance binding affinity in receptor-targeted applications. The chloro and nitro groups further modulate electronic effects .

Comparative Data Table

Key Research Findings

- Steric and Electronic Effects : The benzyl group in the parent compound provides steric bulk, which may hinder interactions in tightly packed molecular environments compared to smaller alkyl substituents like methyl or propyl .

- Electron Modulation : Chlorine and nitro groups in derivatives like CAS 478248-47-4 and 438531-46-5 enhance electron-deficient character, possibly influencing reactivity in electrophilic substitution reactions .

Biological Activity

N-benzyl-5-nitro-1-benzothiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 288.33 g/mol

- The compound features a benzothiophene core with a nitro group and a benzyl substituent, which may enhance its lipophilicity and biological activity compared to similar compounds.

The mechanism of action for this compound is not fully elucidated, but it is believed to involve:

- Bioreduction of the Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

- Interaction with Enzymes and Receptors : The benzothiophene core may modulate the activity of specific enzymes or receptors, contributing to its therapeutic effects.

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Preliminary studies suggest:

- Inhibition of Bacterial Growth : The compound exhibits significant antibacterial activity against various strains, although specific MIC (Minimum Inhibitory Concentration) values were not detailed in the available literature.

Anticancer Activity

Research indicates that this compound may also possess anticancer properties:

- Cell Line Studies : In vitro assays on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) have been conducted. The compound's efficacy was tested using the MTT assay, which measures cell viability .

| Cell Line | Concentration Tested (µM) | Observed Effect |

|---|---|---|

| HeLa | 1, 5, 25 | No significant cytotoxicity observed |

| A549 | 1, 5, 25 | No significant cytotoxicity observed |

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Variations in substituents on the benzyl moiety significantly influence both activity and selectivity against targeted enzymes. For instance, electron-withdrawing groups at specific positions enhance anti-acetylcholinesterase (AChE) activity .

Comparative Analysis with Related Compounds

A comparison with structurally related compounds highlights the unique features and potential advantages of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHNOS | Contains a nitro group; potential for diverse biological activity |

| N,N-dibenzyl-5-nitro-1-benzothiophene-2-carboxamide | CHNOS | Dual benzyl substitution enhances lipophilicity |

| 5-Nitro-N-phenyl-1-benzothiophene-2-carboxamide | CHNOS | Contains a phenyl instead of dibenzyl; different reactivity |

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into potential therapeutic applications:

- Anticancer Activity : A study evaluating the anticancer effects of benzothiophene derivatives found that modifications at the 5-position significantly influenced cytotoxicity against various cancer cell lines .

- Antimicrobial Efficacy : Research on related nitro compounds demonstrated potent antitubercular activity against Mycobacterium tuberculosis, suggesting that structural analogs may offer similar benefits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.